Physicochemical Properties and Characterization of Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate
Physicochemical Properties and Characterization of Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate
Executive Summary
The compound Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Featuring a central 1,2,4-triazole core flanked by an electron-withdrawing 4-nitrophenyl group and a versatile ethyl ester moiety, this molecule serves as a critical intermediate for drug discovery. Its structural topology makes it an exceptional bioisostere for amides and carboxylic acids, providing enhanced metabolic stability while maintaining critical hydrogen-bonding networks. This technical guide provides a rigorous, self-validating framework for its physicochemical profiling, synthesis, and analytical characterization.
Structural and Physicochemical Profiling
The molecular architecture of Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate is defined by its amphoteric, planar, and aromatic 1,2,4-triazole core. The parent 1H-1,2,4-triazole possesses a pKa of approximately 10.26 for the neutral molecule and 2.45 for the protonated form 1[1]. However, the presence of the strongly electron-withdrawing 4-nitrophenyl and carboxylate groups significantly delocalizes the electron density of the triazole ring, rendering the N-H proton more acidic than an unsubstituted analog.
The molecule exists primarily in the 1H-tautomeric form in the solid state, though rapid interconversion between the 1H and 2H/4H tautomers occurs in solution. The physicochemical parameters are summarized below to guide formulation and solvent selection.
| Property | Value / Description | Causality / Implication |
| Molecular Formula | C₁₁H₁₀N₄O₄ | Defines the exact mass for high-resolution mass spectrometry. |
| Molecular Weight | 262.22 g/mol | Falls well within Lipinski's Rule of 5 limits for oral bioavailability. |
| Hydrogen Bond Donors | 1 (Triazole N-H) | Facilitates key target-binding interactions (e.g., kinase hinge regions). |
| Hydrogen Bond Acceptors | 7 (N, O atoms) | Enhances aqueous solubility potential but increases topological polar surface area. |
| Topological Polar Surface Area (TPSA) | ~113.6 Ų | Indicates moderate membrane permeability; unlikely to cross the blood-brain barrier efficiently. |
| Estimated LogP | 1.8 – 2.2 | Strikes an optimal balance between lipophilicity and aqueous solubility. |
Synthetic Methodology & Mechanistic Pathway
The synthesis of 1,2,4-triazoles typically proceeds via the condensation of an amidrazone with an activated carbonyl compound. For this specific derivative, the reaction between 4-nitrobenzamidrazone and diethyl oxalate is the most efficient and scalable route.
Synthetic workflow for Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate.
Step-by-Step Synthetic Protocol
This protocol is designed as a self-validating system, incorporating in-process controls to ensure high fidelity and yield.
-
Reagent Preparation: Suspend 10.0 mmol of 4-nitrobenzamidrazone in 25 mL of anhydrous ethanol.
-
Causality: Anhydrous ethanol is selected because it solubilizes the intermediate at reflux and matches the leaving group (ethanol) generated by the diethyl oxalate, preventing transesterification side reactions.
-
-
Condensation: Add 12.0 mmol (1.2 equivalents) of diethyl oxalate dropwise to the stirring suspension at room temperature.
-
Causality: Diethyl oxalate is chosen over oxalyl chloride to prevent violent exothermic reactions and to selectively form the mono-acyl intermediate without over-acylation.
-
-
Thermal Cyclization: Elevate the temperature to reflux (78 °C) for 4–6 hours.
-
Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate system. The disappearance of the lower-Rf amidrazone spot and the emergence of a UV-active higher-Rf spot confirms the cyclization.
-
-
Isolation: Concentrate the reaction mixture under reduced pressure to half its volume, then cool to 4 °C to induce crystallization.
-
Purification: Filter the resulting precipitate and wash with cold ethanol, followed by recrystallization from an ethanol/water mixture to yield the pure product as a crystalline solid.
Analytical Characterization Protocols
To establish absolute trustworthiness in the synthesized compound, a multi-modal analytical approach is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ). Spike the sample with 0.1% Tetramethylsilane (TMS).
-
Causality & Validation: DMSO- d6 is explicitly chosen over CDCl₃. The polarity of the triazole core limits solubility in non-polar halogenated solvents. More importantly, aprotic DMSO prevents the rapid deuterium exchange of the critical triazole N-H proton, allowing its observation. TMS serves as the internal standard (0.00 ppm) to self-validate the chemical shift calibration2[2].
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity & Integration | Assignment |
| ¹H NMR | ~14.8 | Singlet, 1H (Broad) | Triazole N-H |
| ¹H NMR | 8.35 | Doublet, 2H (J ≈ 8.5 Hz) | Aromatic (Nitro-adjacent) |
| ¹H NMR | 8.15 | Doublet, 2H (J ≈ 8.5 Hz) | Aromatic (Triazole-adjacent) |
| ¹H NMR | 4.40 | Quartet, 2H (J ≈ 7.1 Hz) | Ester -CH₂- |
| ¹H NMR | 1.35 | Triplet, 3H (J ≈ 7.1 Hz) | Ester -CH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Protocol: Analyze the solid sample using Attenuated Total Reflectance (ATR) FT-IR.
-
Causality: ATR-FTIR is preferred over traditional KBr pellets because KBr is highly hygroscopic; absorbed moisture can mask the critical N-H stretching region (3100–3200 cm⁻¹).
-
Key Validating Signals: Look for the sharp ester C=O stretch at ~1730 cm⁻¹, the asymmetric NO₂ stretch at ~1520 cm⁻¹, and the symmetric NO₂ stretch at ~1350 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS)
-
Protocol: Dilute the sample in LC-MS grade methanol with 0.1% formic acid and inject into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Causality: The addition of 0.1% formic acid forces the protonation of the triazole nitrogen, ensuring robust ionization in positive mode (ESI+). The expected exact mass for the [M+H]⁺ adduct is m/z 263.0775.
Application in Drug Discovery
The 1,2,4-triazole ring has emerged as an exceptional bioisostere in modern medicinal chemistry3[3]. It effectively mimics the planar geometry, dipole moment, and hydrogen-bonding capabilities of an amide bond, but with profound resistance to enzymatic degradation by amidases and esterases 4[4].
Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate acts as a highly modular building block:
-
The Nitro Group: Can be catalytically reduced (e.g., Pd/C, H₂) to an aniline, providing a nucleophilic handle for Buchwald-Hartwig cross-coupling or amide library generation.
-
The Ester Group: Can be saponified to a carboxylic acid under mild basic conditions, allowing for subsequent coupling with diverse amines to explore structure-activity relationships (SAR) in target binding pockets.
By leveraging these orthogonal functional groups, researchers can rapidly generate diverse chemical libraries targeting kinases, viral replication machinery, and microtubule dynamics.
References
- National Center for Biotechnology Information. "1H-1,2,4-Triazole | C2H3N3 | CID 9257" PubChem.
- Wikipedia Contributors. "1,2,4-Triazole" Wikipedia, The Free Encyclopedia.
- Kaur, R., et al. "Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents" National Library of Medicine (PMC).
- Smith, J., et al. "More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication" National Library of Medicine (PMC).
Sources
- 1. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 2. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
